

Application Notes and Protocols for the Laboratory Synthesis of Nabam

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Compound of Interest

Compound Name: Nabam

Cat. No.: B031027

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Abstract

These application notes provide a comprehensive guide for the laboratory-scale synthesis of **Nabam** (disodium ethylenebisdithiocarbamate) for experimental use. This document details the synthesis protocol, purification methods, and characterization techniques. Furthermore, it includes a protocol for evaluating the antifungal activity of the synthesized **Nabam**, a key application of this compound. The provided methodologies are intended to be reproducible and adaptable for various research applications.

Introduction

Nabam is a dithiocarbamate fungicide first introduced in the 1940s. Its mode of action is attributed to its ability to chelate essential metal ions, such as copper, thereby inhibiting metalloenzymes crucial for fungal cellular respiration. In the laboratory, synthesized **Nabam** can be utilized for a variety of experimental purposes, including in vitro and in vivo antifungal studies, development of new fungicide formulations, and investigation of its biochemical and toxicological properties. This document provides the necessary protocols for its synthesis and subsequent experimental application.

Synthesis of Nabam

The synthesis of **Nabam** is based on the reaction of ethylenediamine with carbon disulfide in the presence of sodium hydroxide. This reaction forms the disodium salt of ethylenebis(dithiocarbamic acid).

Materials and Reagents

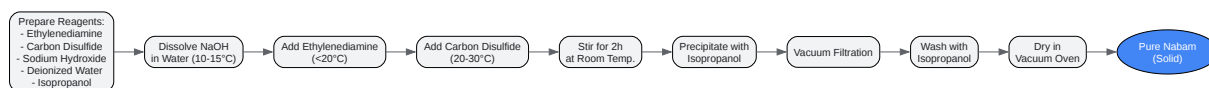
Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Purity
Ethylenediamine	C ₂ H ₈ N ₂	60.10	6.01 g (0.1 mol)	≥99%
Carbon Disulfide	CS ₂	76.14	15.23 g (0.2 mol)	≥99%
Sodium Hydroxide	NaOH	40.00	8.00 g (0.2 mol)	≥98%
Deionized Water	H ₂ O	18.02	100 mL	-
Isopropanol	C ₃ H ₈ O	60.10	200 mL	ACS Grade

Synthesis Protocol

- **Preparation of Sodium Hydroxide Solution:** In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 8.00 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water. Cool the solution to 10-15 °C in an ice bath.
- **Reaction with Ethylenediamine:** Slowly add 6.01 g (0.1 mol) of ethylenediamine to the sodium hydroxide solution with continuous stirring. Maintain the temperature below 20 °C.
- **Addition of Carbon Disulfide:** From the dropping funnel, add 15.23 g (0.2 mol) of carbon disulfide dropwise to the reaction mixture over a period of 30-45 minutes. A yellow precipitate may start to form. Control the rate of addition to maintain the reaction temperature between 20-30 °C.
- **Reaction Completion:** After the addition of carbon disulfide is complete, continue stirring the mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion. The mixture should become a thick, yellowish slurry.

- **Precipitation of Nabam:** Add 100 mL of isopropanol to the reaction mixture with vigorous stirring. This will cause the **Nabam** to precipitate out of the solution.
- **Isolation of the Product:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crude product with two 50 mL portions of isopropanol to remove any unreacted starting materials and byproducts.
- **Drying:** Dry the product in a vacuum oven at 50-60 °C to a constant weight.
- **Yield Calculation:** Weigh the final product and calculate the percentage yield.

Synthesis Workflow Diagram



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Caption: Workflow for the laboratory synthesis of **Nabam**.

Purification of Nabam

The crude **Nabam** synthesized can be purified by recrystallization to obtain a product of higher purity, suitable for experimental use.

Recrystallization Protocol

- **Solvent Selection:** A mixed solvent system of water and isopropanol is suitable for the recrystallization of **Nabam**.
- **Dissolution:** In a beaker, dissolve the crude **Nabam** in a minimum amount of hot deionized water (approximately 60-70 °C).

- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot Filtration: While the solution is still hot, filter it through a pre-warmed Büchner funnel to remove any insoluble impurities and activated charcoal.
- Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.
- Isolation of Crystals: Collect the purified crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold isopropanol.
- Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.

Quantitative Data Summary

Parameter	Theoretical Value	Experimental Value
Yield		
Theoretical Yield (g)	25.64	-
Actual Yield (g)	Record here	
Percentage Yield (%)	Calculate here	
Purity		
Melting Point (°C)	Decomposes	Record here
Appearance	Pale yellow solid	Record here

Characterization of Nabam

The synthesized **Nabam** should be characterized to confirm its identity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the **Nabam** molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	N-H stretch
~1480	Strong	C-N stretch (thioureide)
~1000	Strong	C=S stretch

Note: The IR spectrum of dithiocarbamates can be complex. The above are characteristic absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to confirm the presence of the dithiocarbamate chromophore. A solution of **Nabam** in water is expected to show a strong absorption maximum around 285 nm.

Application Note: Antifungal Activity of Nabam

This protocol describes an in vitro experiment to determine the minimum inhibitory concentration (MIC) of the synthesized **Nabam** against a common fungus, *Aspergillus niger*.

Materials and Media

- Synthesized **Nabam**
- *Aspergillus niger* culture
- Potato Dextrose Agar (PDA)
- Potato Dextrose Broth (PDB)
- Sterile deionized water
- Sterile test tubes
- Micropipettes
- 96-well microplate

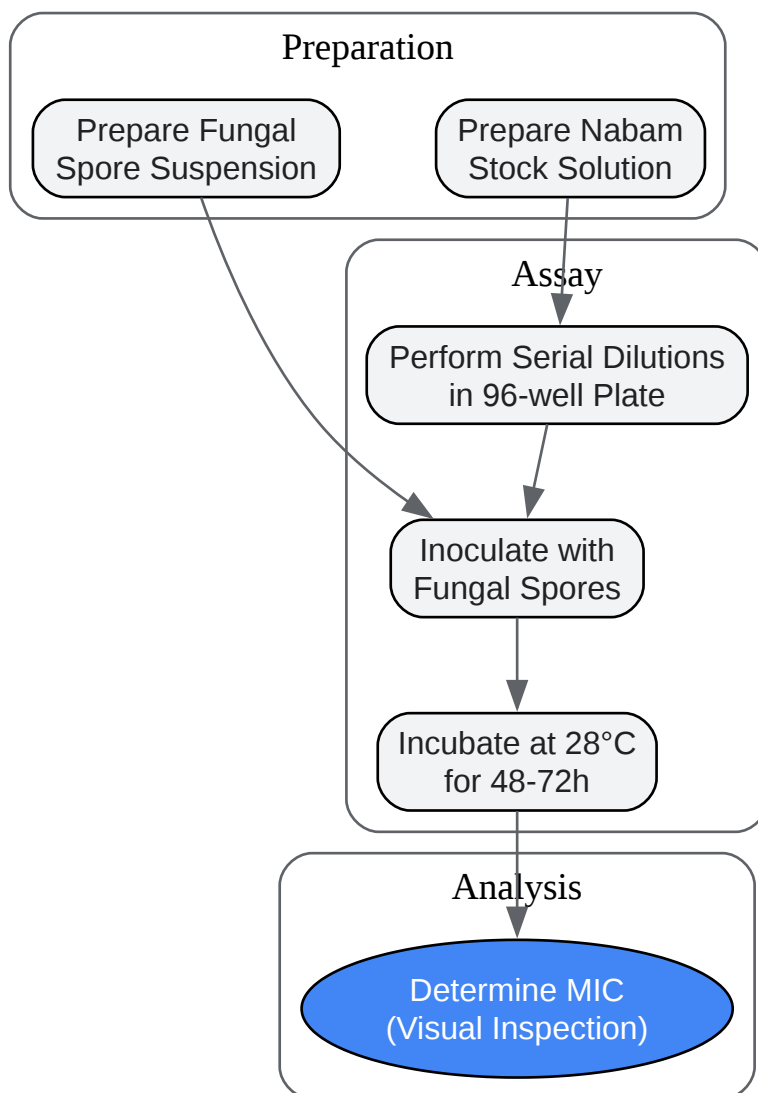
- Incubator

Experimental Protocol

- Preparation of Fungal Spore Suspension:
 - Grow *Aspergillus niger* on a PDA plate for 5-7 days at 28 °C until sporulation.
 - Harvest the spores by flooding the plate with sterile deionized water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
 - Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
 - Adjust the spore concentration to approximately 1×10^6 spores/mL using a hemocytometer.
- Preparation of **Nabam** Stock Solution:
 - Prepare a 1000 µg/mL stock solution of the synthesized **Nabam** in sterile deionized water.
- Broth Microdilution Assay:
 - In a 96-well microplate, add 100 µL of PDB to each well.
 - Add 100 µL of the **Nabam** stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.
 - The final concentrations will range from 500 µg/mL to a desired lower concentration.
 - Include a positive control (PDB with fungal spores, no **Nabam**) and a negative control (PDB only).
 - Add 10 µL of the fungal spore suspension to each well (except the negative control).
- Incubation:
 - Incubate the microplate at 28 °C for 48-72 hours.
- Determination of MIC:

- The MIC is the lowest concentration of **Nabam** that completely inhibits the visible growth of *Aspergillus niger*.

Antifungal Activity Testing Workflow



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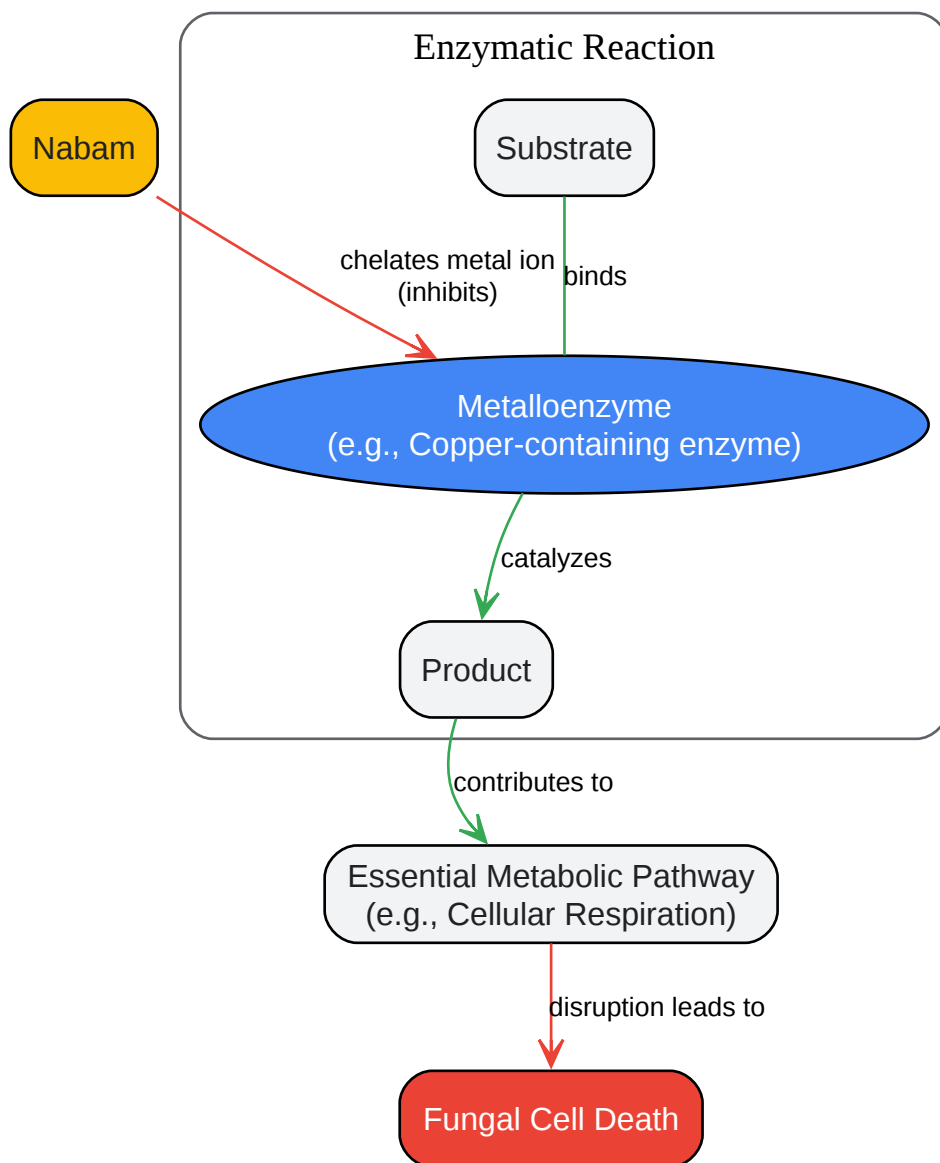
Caption: Workflow for antifungal susceptibility testing.

Mechanism of Action

The primary mode of action of dithiocarbamates like **Nabam** is the chelation of metal ions that are essential cofactors for various enzymes in fungal cells. This leads to the inhibition of these

enzymes and disruption of critical metabolic pathways, ultimately resulting in fungal cell death.

Signaling Pathway Diagram



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Caption: Proposed mechanism of **Nabam** action via enzyme inhibition.

Safety Precautions

- Work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Carbon disulfide is highly flammable and toxic. Handle with extreme care.
- Ethylenediamine is corrosive and a sensitizer. Avoid skin and eye contact.
- Sodium hydroxide is corrosive. Handle with care.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This document is intended for informational purposes only and should be used by trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling and use of the chemicals and procedures described.

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